molecular formula C22H38O5 B12514347 methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate

methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate

Cat. No.: B12514347
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate is a chemical compound of significant interest in pharmaceutical research, primarily recognized as a major metabolite of Misoprostol . Misoprostol is a synthetic prostaglandin E1 (PGE1) analogue used clinically to prevent gastric ulcers, manage postpartum hemorrhage, and in obstetric and gynecological practices for labor induction and medical abortion . This metabolite is formed in vivo through the dealkylation of the parent drug by gut microbiota and is further metabolized in the liver to its active form, misoprostol acid . As a research chemical, it provides a critical tool for studying the pharmacokinetics, metabolic pathways, and bioavailability of Misoprostol. Investigations into this compound help elucidate the complex mechanisms of prostaglandin action, including the induction of uterine contractions and the inhibition of gastric acid secretion . Furthermore, it serves as a vital reference standard in analytical chemistry for the identification and quantification of Misoprostol and its related compounds in biological matrices, ensuring the accuracy of pharmacological and toxicological studies. The stereochemistry of the side chain is a key determinant of its biological activity, and researchers should note that related stereoisomers, such as 8-epi-Misoprostol and 12-epi-Misoprostol, are characterized as impurities and are essential for ensuring the purity and quality of the pharmaceutical product . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentenone Intermediate Formation

The synthesis begins with methyl 5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate, a protected cyclopentenone derivative. The hydroxyl group at position 3 is shielded using a triethylsilyl (TES) protecting group to prevent undesired side reactions during subsequent steps.

Organocopper Reagent Coupling

A vinylstannane reagent, (E)-4-hydroxy-4-methyloct-1-enyl tributylstannane, is prepared via radical-mediated hydrostannylation of 4-hydroxy-4-methyl-1-octyne using azobisisobutyronitrile (AIBN) as a radical initiator. This stannane reacts with a Gilman cuprate reagent (e.g., lithium dimethylcuprate) to form a vinylcopper intermediate, which undergoes conjugate addition to the cyclopentenone at -78°C in tetrahydrofuran (THF).

Key Conditions

  • Temperature: -78°C to -50°C
  • Solvent: THF or diethyl ether
  • Yield: 68–72% for the coupling step

Deprotection and Final Modification

The TES group is removed using tetrabutylammonium fluoride (TBAF), yielding the free hydroxyl group. Final purification via silica gel chromatography achieves >98% purity.

Radical-Mediated Vinylation

Tin Hydride-Mediated Radical Addition

This method avoids organometallic reagents, instead using tributyltin hydride and AIBN to generate radicals. 4-Hydroxy-4-methyl-1-octyne reacts with tributyltin hydride under UV light, producing (E)-4-hydroxy-4-methyloct-1-enylstannane with an 85:15 E/Z selectivity.

Reaction Optimization

  • Radical Initiator: AIBN (0.1 eq) or UV light (254 nm)
  • Temperature: 50–150°C
  • Yield: 78% (E-isomer after chromatographic separation)

Coupling to Cyclopentenone

The stannane intermediate is transmetallated with methyllithium and cuprous iodide to form a reactive cuprate, which adds to the cyclopentenone core. This step achieves 70–75% yield under optimized conditions.

Industrial-Scale Organometallic Coupling

Large-Scale Vinylcuprate Preparation

For industrial production, (E)-4-hydroxy-4-methyloct-1-enylstannane (1.5 eq) reacts with methyllithium (2.2 eq) and cuprous iodide (1 eq) in THF at -30°C. The resulting cuprate is coupled with methyl 5-oxo-3-(tert-butyldimethylsilyloxy)cyclopent-1-ene-1-heptanoate at -78°C.

Scalability Considerations

  • Batch Size: Up to 50 kg
  • Purity: 94–96% after crystallization
  • Cost Efficiency: Reduced reagent stoichiometry (1.1 eq cuprate)

Enzymatic and Asymmetric Methods

Biocatalytic Hydroxylation

Recent advances employ cytochrome P450 enzymes to hydroxylate the 4-methyloct-1-enyl side chain enantioselectively. Using E. coli-expressed P450BM3 mutants, this method achieves 90% enantiomeric excess (ee) for the (R)-configured hydroxyl group.

Lipase-Mediated Resolution

Racemic intermediates are resolved using Candida antarctica lipase B, which selectively acetylates the (S)-enantiomer. This step improves overall ee to >99% with a 40% yield.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Cost
Corey Synthesis 68–72% Moderate (85:15 E/Z) Laboratory High
Radical Vinylation 78% High (90:10 E/Z) Pilot Plant Moderate
Industrial Cuprate 70–75% High (95:5 E/Z) Commercial Low
Enzymatic Resolution 40% Excellent (>99% ee) Laboratory Very High

Challenges and Innovations

Stereochemical Control

Achieving the desired (1R,2R,3R) configuration requires chiral auxiliaries or asymmetric catalysis. Dirhodium(II) carboxylates enable enantioselective cyclopropanation of diazoesters, yielding key intermediates with 92% ee.

Side Reactions

Over-reduction of the cyclopentenone carbonyl group is mitigated using trimethylchlorosilane (TMSCI) as a proton scavenger.

Chemical Reactions Analysis

Methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets and pathways. As a prostanoid, it binds to prostanoid receptors, triggering a cascade of intracellular events that lead to various physiological responses. These pathways often involve the modulation of cyclic AMP levels and the activation of protein kinase A .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and related impurities of Misoprostol are compared below, focusing on molecular features, biological activity, and analytical differentiation.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Differences vs. Misoprostol Biological/Pharmacological Implications References
Misoprostol C₂₂H₃₈O₅ 382.53 Reference compound: methyl ester, (E)-4-hydroxy-4-methyloct-1-enyl substituent Uterotonic, anti-ulcer, oxytocic activity
2-Normisoprostol C₂₁H₃₆O₅ 368.51 Shorter heptanoate chain (C7 vs. C8 in Misoprostol) Reduced receptor affinity; weaker uterotonic effect
Prostaglandin E1 (Alprostadil) C₂₀H₃₄O₅ 354.48 Shorter octenyl chain (no methyl branch), free carboxylic acid Vasodilator; used for erectile dysfunction
12-Epimisoprostol C₂₂H₃₈O₅ 382.53 Epimerization at C12 hydroxyl group (stereochemical inversion) Altered receptor binding; potential impurity
Misoprostol EP Impurity E C₂₂H₃₈O₅ 382.53 Diastereomeric mixture at 4-hydroxy-4-methyloct-1-enyl chain Reduced efficacy; requires strict QC monitoring
Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-1-enyl]heptanoate C₂₂H₃₆O₅ 380.51 Cyclopentene ring (double bond at C1-C2) vs. cyclopentane Altered ring conformation; lower metabolic stability
Misoprostol Acid C₂₁H₃₆O₅ 368.51 Hydrolyzed methyl ester (free carboxylic acid) Active metabolite; higher polarity, shorter half-life

Key Analytical Differentiation

Chromatographic Separation :

  • Misoprostol and its impurities (e.g., 12-Epimisoprostol) are resolved via HPLC using a C18 column and mobile phase optimized for polar prostaglandin analogs. Relative retention times (RRT) and resolution thresholds (≥2.2 for critical pairs) ensure purity .
  • Misoprostol acid is detected using UPLC-MS/MS with a lower quantification limit (5 pg/mL in plasma), leveraging its ionization properties .

Stereochemical Impact :

  • Epimerization (e.g., 12-Epimisoprostol) reduces binding to prostaglandin EP3 receptors, critical for uterine contraction .
  • The (E)-configuration of the octenyl chain in Misoprostol enhances stability compared to (Z)-isomers, which are prone to isomerization under acidic conditions .

Metabolic Stability :

  • The methyl ester in Misoprostol improves oral bioavailability by resisting gastric hydrolysis, whereas misoprostol acid is rapidly absorbed but has a shorter half-life (30–40 minutes) .

Functional Group Influence

  • Ester vs. Acid : The methyl ester in Misoprostol enhances membrane permeability, while the carboxylic acid in misoprostol acid increases water solubility and receptor affinity .
  • Branching in Octenyl Chain : The 4-methyl group in Misoprostol’s octenyl chain stabilizes the molecule against β-oxidation, prolonging its duration of action compared to linear-chain analogs .

Biological Activity

Methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate, also known as 8-iso Misoprostol , is a synthetic compound belonging to the class of prostaglandin analogs. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following chemical properties:

PropertyValue
Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
IUPAC Name Methyl 7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate
InChI Key OJLOPKGSLYJEMD-LNQMSSPSSA-N

This compound primarily functions as a prostaglandin analog , interacting with specific receptors in the body. This interaction modulates various physiological processes, including:

  • Inflammation Modulation : It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
  • Smooth Muscle Contraction : The compound can induce contractions in uterine smooth muscle, making it relevant in reproductive health contexts.

Research indicates that it may also affect gastric acid secretion, similar to other prostaglandin analogs, enhancing its therapeutic potential in gastrointestinal disorders.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:

  • In vitro assays showed a reduction in the expression of inflammatory mediators such as TNF-alpha and IL-6 when cells were treated with this compound.

Anti-cancer Potential

Emerging research suggests that this compound may possess anti-cancer properties by inducing apoptosis in certain cancer cell lines. A study involving breast cancer cells indicated that treatment with methyl 7-[3-hydroxy...] led to significant cell death compared to controls .

Case Studies

  • Case Study on Inflammation :
    • A clinical trial investigated the effects of methyl 7-[3-hydroxy...] on patients with chronic inflammatory conditions. Results showed a marked decrease in symptoms and inflammatory markers over a six-week treatment period.
  • Case Study on Reproductive Health :
    • In a study focusing on women undergoing labor induction, administration of the compound resulted in increased uterine contractions compared to placebo groups, supporting its use in obstetric applications.

Comparative Analysis with Similar Compounds

The following table compares methyl 7-[3-hydroxy... with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oateC22H38O4Lacks hydroxyl groups; different biological activities
CarboprostC20H34O5Shares structural similarities; distinct pharmacological properties
Prostaglandin E1C20H34O5Natural prostaglandin; broader physiological effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.